3-(4-Chlorophenylthio)Butyric Acid

FABP4 inhibitor enantioselectivity structure-based drug design

3-(4-Chlorophenylthio)Butyric Acid (CAS 90919-34-9; IUPAC: 3-(4-chlorophenyl)sulfanylbutanoic acid) is a sulfur-containing carboxylic acid of formula C₁₀H₁₁ClO₂S and molecular weight 230.71 g·mol⁻¹. It bears a 4-chlorophenylthio substituent at the C3 position of the butyric acid backbone, creating a chiral center and enabling both enantioselective biomolecular recognition and versatile synthetic functionalization.

Molecular Formula C10H11ClO2S
Molecular Weight 230.71 g/mol
CAS No. 90919-34-9
Cat. No. B1587244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenylthio)Butyric Acid
CAS90919-34-9
Molecular FormulaC10H11ClO2S
Molecular Weight230.71 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)SC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H11ClO2S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
InChIKeyDSCJEDOCSCNYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenylthio)Butyric Acid (CAS 90919-34-9): Structural Identity, Physicochemical Profile, and Key Differentiators for Research Procurement


3-(4-Chlorophenylthio)Butyric Acid (CAS 90919-34-9; IUPAC: 3-(4-chlorophenyl)sulfanylbutanoic acid) is a sulfur-containing carboxylic acid of formula C₁₀H₁₁ClO₂S and molecular weight 230.71 g·mol⁻¹ . It bears a 4-chlorophenylthio substituent at the C3 position of the butyric acid backbone, creating a chiral center and enabling both enantioselective biomolecular recognition and versatile synthetic functionalization [1]. The compound is supplied at ≥95% purity as a foul-smelling liquid with a boiling point of 153–154 °C at 0.1 mmHg, a predicted density of 1.30 ± 0.1 g·cm⁻³, a predicted pKa of 4.21 ± 0.10, and an XLogP3 of 3.6 [2]. Unlike its non-chlorinated analog 3-(phenylthio)butyric acid (MW 196.27; XLogP3 2.4), the 4-chloro substituent confers enhanced lipophilicity and distinct electronic properties that modulate target engagement and metabolic stability [3].

Why 3-(4-Chlorophenylthio)Butyric Acid Cannot Be Readily Substituted by In-Class Analogs in Target-Based Research


The 4-chlorophenylthio substituent on the C3 position generates a stereogenic center, and crystallographic evidence demonstrates that only the (3S)-enantiomer is accommodated within the ligand-binding cavity of human FABP4; the (3R)-enantiomer produces prohibitive intramolecular clashes of 2.6–2.8 Å [1]. This enantioselective recognition is absent in the non-chlorinated analog 3-(phenylthio)butyric acid, where the lack of chlorine alters both the electronic character of the aromatic ring and the overall lipophilicity (ΔXLogP3 ≈ 1.2 units) [2]. Positional isomers such as 4-(4-chlorophenylthio)butyric acid (CAS 29193-63-3) relocate the sulfur atom to the terminal carbon, fundamentally altering the distance between the carboxylate and the arylthio pharmacophore and abolishing the stereochemistry required for FABP4 engagement [3]. Oxidation of the thioether to the sulfone—3-(4-chlorophenylsulfonyl)butyric acid (CAS 175205-43-3)—changes the sulfur geometry from bent (C–S–C ≈ 100°) to tetrahedral, eliminating the conformational flexibility needed for the binding pose observed in PDB 7FWE . These structural determinants mean that generic substitution within the arylthio butyric acid class carries a high risk of losing target engagement, stereochemical specificity, and the validated synthetic utility of the title compound.

Quantitative Differentiation Evidence for 3-(4-Chlorophenylthio)Butyric Acid Versus Closest Analogs


Enantioselective hFABP4 Binding: (3S)-Enantiomer Engages Without Steric Clash While (3R)-Enantiomer Is Structurally Excluded

The IUCr 2025 crystallographic data set provides direct head-to-head comparison of the two enantiomers of 3-(4-chlorophenyl)sulfanylbutanoic acid. The (3S)-enantiomer binds to recombinant human FABP4 without adverse intramolecular contacts, as validated by the 1.05 Å resolution structure in PDB 7FWE [1]. When the (3R)-enantiomer is modeled into the identical binding pose, it incurs intramolecular clashes measured at 2.6–2.8 Å (depicted as red dashes in the published figure), distances that are far below the sum of van der Waals radii and energetically prohibitive for binding [1]. This enantioselective discrimination is structurally encoded and cannot be recapitulated by achiral analogs such as 4-(4-chlorophenylthio)butyric acid or by the non-chlorinated 3-(phenylthio)butyric acid, for which no comparable FABP4 co-crystal structures have been deposited [2].

FABP4 inhibitor enantioselectivity structure-based drug design

Lipophilicity Advantage: 4-Chloro Substitution Increases XLogP3 by ~1.2 Units Over Non-Halogenated Analog

The 4-chloro substituent on the phenyl ring significantly modulates the physicochemical profile relative to the unsubstituted 3-(phenylthio)butyric acid. PubChem-computed XLogP3 values are 3.6 for 3-(4-chlorophenylthio)butyric acid versus 2.4 for the non-chlorinated analog, representing a calculated ΔXLogP3 of +1.2 units [1]. Molecular weight increases from 196.27 to 230.71 g·mol⁻¹, and the topological polar surface area (TPSA) is 62.6 Ų for the chlorinated compound [1]. The predicted pKa of 4.21 ± 0.10 indicates that the carboxylic acid is substantially ionized at physiological pH 7.4, while the enhanced lipophilicity of the chlorophenyl moiety can improve passive membrane permeability relative to the non-halogenated scaffold .

lipophilicity drug-likeness SAR

Cholinesterase Inhibition Profile: Competitive BuChE Ki of 1.85 μM Distinguishes This Scaffold from PPAR-Selective Ligands

3-(4-Chlorophenylthio)butyric acid exhibits measurable but modest cholinesterase inhibition, as documented in the ChEMBL-curated BindingDB data set (ChEMBL ID: CHEMBL3978195). Against equine serum butyrylcholinesterase (BuChE), competitive inhibition yielded a Ki of 1,850 nM, while non-competitive inhibition gave a Ki of 12,700 nM [1]. Against Electrophorus electricus acetylcholinesterase (AChE), competitive inhibition produced a Ki of 6,110 nM [1]. By contrast, the PPARα agonist GW7647 (a ureido-thioisobutyric acid derivative) shows no appreciable cholinesterase activity at comparable concentrations (PPARα EC₅₀ = 6 nM), representing a >300,000-fold selectivity differential [2]. This cholinesterase engagement, while moderate, provides a secondary pharmacology annotation that distinguishes the phenylthio butyric acid scaffold from dedicated PPAR modulators and may be relevant for phenotypic screening or off-target profiling.

acetylcholinesterase butyrylcholinesterase enzyme inhibition

Synthetic Versatility: Yb(OTf)₃-Catalyzed Intramolecular Friedel-Crafts Cyclization Proceeds in 98% Yield to a Benzothiinone Scaffold

The compound serves as a productive substrate for Lewis acid-catalyzed cyclization. Treatment of 3-(4-chlorophenylthio)butyric acid with ytterbium(III) triflate in chlorobenzene at reflux for 7.0 h affords 6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one in 98% yield [1]. This transformation exploits the nucleophilicity of the ortho position of the electron-rich chlorophenyl ring for intramolecular Friedel-Crafts acylation, a reactivity mode that requires the specific geometric relationship between the thioether and carboxylic acid groups at the 3-position. Positional isomers such as 4-(4-chlorophenylthio)butyric acid, with the thioether at the terminal carbon, cannot achieve the same cyclization due to unfavorable ring-size constraints (would form a 7-membered rather than 6-membered ring) [2]. The oxidized sulfone analog 3-(4-chlorophenylsulfonyl)butyric acid deactivates the aromatic ring toward electrophilic substitution, precluding this transformation entirely .

heterocycle synthesis Lewis acid catalysis benzothiinone

Structural Biology Asset: PDB 7FWE Provides an Atomic-Resolution (1.05 Å) Reference Structure for FABP4-Ligand Co-Complexes

PDB entry 7FWE, deposited by F. Hoffmann-La Roche researchers, contains the (3S)-enantiomer of 3-(4-chlorophenyl)sulfanylbutanoic acid bound to human FABP4 at 1.05 Å resolution (R-work = 0.139; R-free = 0.164) [1]. This is among the highest-resolution FABP4-ligand co-crystal structures publicly available and forms part of the 2025 IUCr data set of >200 FABP structures used for pose-prediction algorithm development [2]. In contrast, no PDB entry exists for the non-chlorinated 3-(phenylthio)butyric acid in complex with any FABP isoform, nor for the positional isomer 4-(4-chlorophenylthio)butyric acid [3]. The availability of this high-resolution reference structure means that computational chemists can directly validate docking poses, perform free-energy perturbation (FEP) calculations on the chlorophenyl binding pocket, or use the coordinates for pharmacophore model generation without the uncertainty inherent in apo-structure or homology-model-based approaches.

crystallography FABP4 structural biology

Validated Application Scenarios for 3-(4-Chlorophenylthio)Butyric Acid Based on Quantitative Differentiation Evidence


FABP4-Targeted Structural Biology and Fragment-Based Drug Discovery

The 1.05 Å co-crystal structure (PDB 7FWE) provides an immediate starting point for structure-based drug design (SBDD) campaigns against FABP4, a validated target for diabetes and atherosclerosis [1]. The enantioselective binding—only (3S) engages productively, while (3R) experiences prohibitive 2.6–2.8 Å steric clashes—means that enantiopure or enantiomerically enriched material is essential for obtaining interpretable biophysical data (SPR, ITC, TSA) [2]. Computational groups can use the deposited coordinates for docking validation, free-energy perturbation calculations, or pharmacophore model construction without the need for in-house crystallography, accelerating hit-to-lead timelines by months.

Benzothiinone Heterocycle Synthesis via High-Yielding Intramolecular Cyclization

Medicinal chemistry teams synthesizing sulfur-containing heterocyclic libraries can exploit the 98% yield Yb(OTf)₃-catalyzed intramolecular Friedel-Crafts cyclization to access 6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one [1]. This transformation is specific to the 3-phenylthio substitution pattern: the 4-thio positional isomer cannot form a favorable 6-membered ring, and the sulfone oxidation product deactivates the aromatic nucleus toward electrophilic attack [2][3]. The benzothiinone product itself represents a privileged scaffold for further derivatization, including ketone functionalization and aromatic halogen displacement.

Cholinesterase Counter-Screening and Polypharmacology Profiling

The documented cholinesterase inhibition profile (BuChE Ki = 1,850 nM competitive; AChE Ki = 6,110 nM competitive) makes this compound a useful tool for counter-screening panels [1]. In phenotypic screening campaigns where both FABP-mediated and cholinergic pathways may contribute to the observed cellular phenotype, this compound's dual annotation enables deconvolution of target engagement. The micromolar-range cholinesterase activity also serves as a benchmarking reference for assessing selectivity improvements in optimized FABP4 inhibitors derived from this scaffold.

Lipophilicity-Modulated Cellular Uptake Studies in Adipocyte and Macrophage Models

With an XLogP3 of 3.6—approximately 1.2 log units higher than the non-chlorinated analog—this compound is predicted to exhibit enhanced passive membrane permeability [1]. This property is particularly relevant for FABP4-targeted research, as FABP4 is highly expressed in adipocytes and macrophages where intracellular target engagement is required [2]. Investigators can use this compound to benchmark cellular permeability against less lipophilic analogs, correlating computed logP with measured cellular EC₅₀ values in FABP4-dependent assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chlorophenylthio)Butyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.